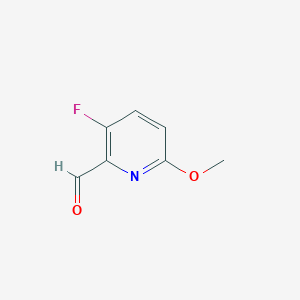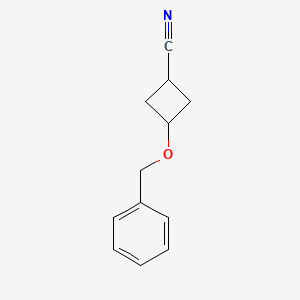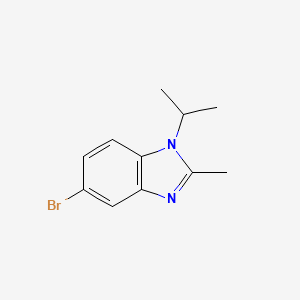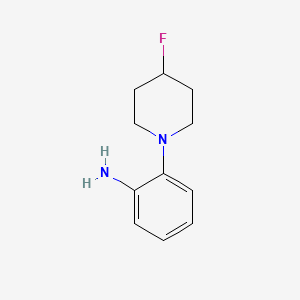
2-(4-Fluoropiperidin-1-yl)aniline
Vue d'ensemble
Description
“2-(4-Fluoropiperidin-1-yl)aniline” is a chemical compound with the CAS Number: 1554044-58-4 . It has a molecular weight of 194.25 and its IUPAC name is 2-(4-fluoropiperidin-1-yl)aniline . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(4-Fluoropiperidin-1-yl)aniline” is 1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 .Physical And Chemical Properties Analysis
“2-(4-Fluoropiperidin-1-yl)aniline” is a solid compound . It has a molecular weight of 194.25 .Applications De Recherche Scientifique
Drug Design and Development
2-(4-Fluoropiperidin-1-yl)aniline: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often found in drugs that target the central nervous system . The fluorine atom can enhance the binding affinity of the compound to its target due to its electronegativity and small size .
Biological Studies
In biological research, this compound has been utilized in the study of neurotransmitter systems. The fluorine atom can act as a bioisostere, replacing a hydrogen atom to modify the biological activity without significantly altering the molecular size or shape .
Chemical Synthesis
The compound serves as a building block in organic synthesis, particularly in the construction of more complex piperidine derivatives through various reactions such as cyclization, amination, and substitution . Its solid physical form allows for easy handling and measurement in laboratory settings .
Pharmacological Applications
2-(4-Fluoropiperidin-1-yl)aniline: is involved in the synthesis of compounds with potential pharmacological activities. It has been used to create derivatives that show promise in treating conditions like inflammation and cancer . The presence of the fluorine atom is crucial for the metabolic stability of these derivatives .
Industrial Uses
While primarily used in pharmaceuticals, this compound also finds applications in industrial chemistry. It can be used as a precursor for the synthesis of specialty chemicals that require a fluorinated piperidine structure .
Chemical Property Studies
The compound’s inherent chemical properties, such as its reactivity and stability, make it an interesting subject for chemical property studies. Researchers can explore its behavior under different conditions to better understand the influence of the fluorine substitution on piperidine rings .
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 2-(4-fluoropiperidin-1-yl)aniline, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, depending on their specific structure and the targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of piperidine derivatives .
Propriétés
IUPAC Name |
2-(4-fluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGOREKXQUYUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)
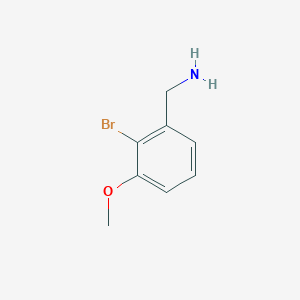





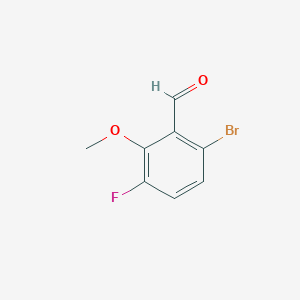
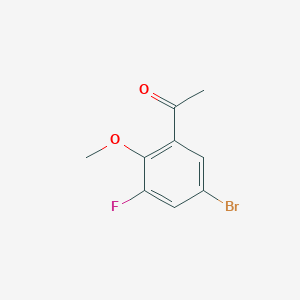
![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)
